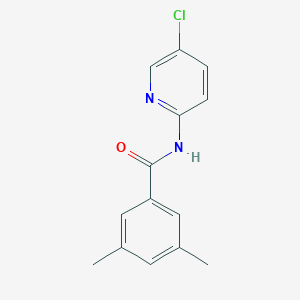

![molecular formula C21H23F3N2O3 B251602 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B251602.png)

2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a complex and debilitating condition that affects millions of people worldwide. Despite the availability of a range of painkillers, many patients continue to suffer from chronic pain, highlighting the need for new and improved treatments.

Mecanismo De Acción

2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide acts by selectively blocking the ATP-sensitive P2X3 receptor, which is a key mediator of chronic pain. By blocking this receptor, 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide reduces the transmission of pain signals from the periphery to the central nervous system, resulting in a reduction in pain.

Biochemical and Physiological Effects:

2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. In addition to its analgesic effects, 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of chronic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is its selectivity for the P2X3 receptor, which reduces the risk of off-target effects. However, one limitation of 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is its relatively short half-life, which may limit its efficacy in some patients.

Direcciones Futuras

There are several potential future directions for the development of 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide. One possibility is the development of more potent and selective P2X3 receptor antagonists, which may have improved efficacy and tolerability. Another potential direction is the development of combination therapies that target multiple pain pathways, which may be more effective than single-agent therapies. Finally, the development of biomarkers that can predict response to 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide may help to identify patients who are most likely to benefit from this treatment.

Métodos De Síntesis

The synthesis of 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-ethylphenol and 2-chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-morpholin-4-yl-5-(trifluoromethyl)aniline to form 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide.

Aplicaciones Científicas De Investigación

2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. In these studies, 2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to be effective in reducing pain behaviors without producing significant side effects.

Propiedades

Fórmula molecular |

C21H23F3N2O3 |

|---|---|

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C21H23F3N2O3/c1-2-15-3-6-17(7-4-15)29-14-20(27)25-18-13-16(21(22,23)24)5-8-19(18)26-9-11-28-12-10-26/h3-8,13H,2,9-12,14H2,1H3,(H,25,27) |

Clave InChI |

CEMBFOXEEHTVBY-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |

SMILES canónico |

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)

![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)

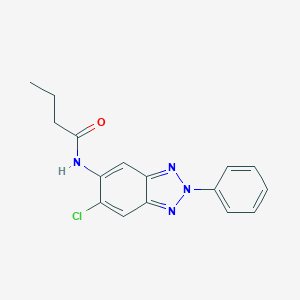

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)

![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)

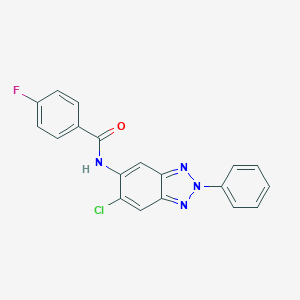

![2-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B251530.png)

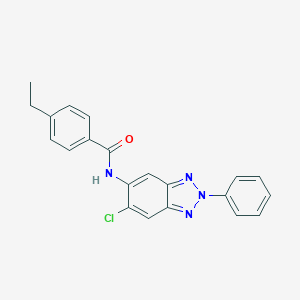

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)

![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)

![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)